Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, an ethyl group, and a carboxylate ester group attached to a pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carboxylate with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps such as the preparation of intermediates, purification through crystallization or chromatography, and final product isolation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can lead to various substituted pyrazole derivatives .
Scientific Research Applications
Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core but differs in the substituents attached to the ring.
3-(Difluoromethyl)-1-methylpyrazoline: Another related compound with a similar difluoromethyl group but different ring structure.
3-(Difluoromethyl)-pyrrole: A compound with a difluoromethyl group attached to a pyrrole ring instead of a pyrazole ring
Uniqueness
Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H10F2N2O2 |
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Molecular Weight |
204.17 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-1-ethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-12-4-5(8(13)14-2)6(11-12)7(9)10/h4,7H,3H2,1-2H3 |
InChI Key |
JJLOOIPQQJMVNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)F)C(=O)OC |
Origin of Product |
United States |
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